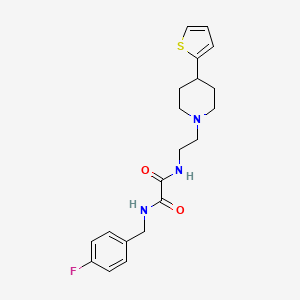

N1-(4-fluorobenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a thiophenyl group, and a piperidinyl group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to contain a central oxalamide group, with the fluorobenzyl and thiophenyl-piperidinyl groups attached at the nitrogen atoms. The presence of these groups could influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The amide bonds could potentially be hydrolyzed under acidic or basic conditions. The aromatic rings in the fluorobenzyl and thiophenyl groups might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially enhancing its ability to cross cell membranes .Scientific Research Applications

Medicinal Chemistry Applications

Antituberculosis Activity

A study on thiazole-aminopiperidine hybrids, including compounds with 4-fluorobenzyl and piperidine subunits, demonstrated promising antituberculosis activity. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed significant activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antituberculosis agents (Jeankumar et al., 2013).

Neuroprotection

The novel Na+/Ca2+ exchange inhibitor YM-244769, with structural similarities to the query compound, demonstrated efficacy in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This suggests the potential application of similar compounds in neuroprotective strategies (Iwamoto & Kita, 2006).

Neuroreceptor Antagonism

Radiosynthesis studies of compounds with the 4-fluorobenzyl and piperidin-1-yl subunits have been conducted to create radiolabeled antagonists for neuroreceptor systems. For example, a compound designed for NR2B-selective NMDA receptor antagonism was synthesized for in vivo imaging studies, suggesting applications in neuropharmacology research (Labas et al., 2009).

Chemical and Physical Research

Corrosion Inhibition

Piperidine derivatives, through quantum chemical and molecular dynamic simulation studies, have been evaluated for their corrosion inhibition efficiencies on iron surfaces. Such studies underscore the relevance of these compounds in materials science, particularly in protecting metals against corrosion (Kaya et al., 2016).

Antimicrobial and Antifungal Activities

Synthetic Chemistry and Biological Activity

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a compound synthesized via a Knoevenagel condensation reaction involving 4-fluorobenzaldehyde, demonstrated significant antimicrobial and antifungal activities. This indicates the potential of structurally similar compounds in contributing to the development of new antimicrobial agents (Kumar et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could include in vitro studies to determine its mechanism of action, as well as in vivo studies to assess its efficacy and safety .

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2S/c21-17-5-3-15(4-6-17)14-23-20(26)19(25)22-9-12-24-10-7-16(8-11-24)18-2-1-13-27-18/h1-6,13,16H,7-12,14H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYSEEIWWPLAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2739834.png)

![N-(4-methylbenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2739835.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2739843.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2739844.png)

![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2739845.png)

![5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B2739851.png)